molecular formula C15H14N2O2 B2669148 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 215177-57-4

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B2669148
CAS No.: 215177-57-4
M. Wt: 254.289
InChI Key: DRUSCQNRGGUWNQ-WUKNDPDISA-N
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Description

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound with the molecular formula C15H14N2O2. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3,4-dimethylaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The mechanism of action of 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with molecular targets through the diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
  • 5-[(E)-(4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
  • 5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-methoxybenzaldehyde

Uniqueness

5-[(E)-(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dyeing characteristics and reactivity profiles.

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-3-4-13(7-11(10)2)16-17-14-5-6-15(19)12(8-14)9-18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSCQNRGGUWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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